molecular formula C12H16N8 B3837106 5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine

Cat. No.: B3837106
M. Wt: 272.31 g/mol
InChI Key: JPWRBIZYHAXZFJ-ICFDZUSXSA-N
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Description

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine is a complex organic compound that features a cyclohexane ring substituted with two triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine typically involves the reaction of cyclohexane derivatives with triazole precursors under controlled conditions. One common method involves the use of cyclohexane-1,3-dione as a starting material, which is reacted with 1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole-substituted cyclohexane derivatives .

Scientific Research Applications

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the bioactivity of triazole derivatives.

    Medicine: Explored for its potential in drug design, particularly in the development of antifungal and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. These interactions can modulate enzyme activity, disrupt microbial cell walls, or inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine is unique due to its dual triazole substitution on a cyclohexane ring, which imparts distinct chemical and biological properties. This structural arrangement enhances its potential for forming stable complexes and interacting with biological targets .

Properties

IUPAC Name

5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8/c1-12(2)4-10(17-19-6-13-14-7-19)3-11(5-12)18-20-8-15-16-9-20/h6-9H,3-5H2,1-2H3/b17-10-,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWRBIZYHAXZFJ-ICFDZUSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NN2C=NN=C2)CC(=NN3C=NN=C3)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N/N2C=NN=C2)/C/C(=N/N3C=NN=C3)/C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Reactant of Route 2
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Reactant of Route 3
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Reactant of Route 4
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Reactant of Route 5
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine
Reactant of Route 6
5,5-dimethyl-1-N,3-N-bis(1,2,4-triazol-4-yl)cyclohexane-1,3-diimine

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